molecular formula C10H15F3N4 B2476322 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2379946-64-0

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine

Cat. No.: B2476322
CAS No.: 2379946-64-0
M. Wt: 248.253
InChI Key: XGLFSGGRSHOQSI-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery programs. Its primary research application lies in the synthesis of potent kinase inhibitors. The structure combines a piperidine scaffold bearing a metabolically stable trifluoromethyl group with a 1,2,4-triazole heterocycle, a motif frequently employed to coordinate with enzyme active sites. This specific compound serves as a critical building block in the development of investigational therapeutics targeting oncological and inflammatory diseases. For instance, it is a designated key intermediate in the synthetic pathway of TAK-659 , a dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) that has been evaluated in clinical trials for hematologic malignancies. The presence of the trifluoromethyl group is a common strategy in lead optimization to enhance membrane permeability and improve metabolic stability. Researchers utilize this compound to explore structure-activity relationships (SAR) around the kinase ATP-binding pocket and to generate novel chemical entities for high-throughput screening against a panel of protein kinases. Its utility is strictly confined to non-clinical research for the advancement of pharmacological science.

Properties

IUPAC Name

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4/c1-16-9(14-7-15-16)6-17-4-2-8(3-5-17)10(11,12)13/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLFSGGRSHOQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole or piperidine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce different functional groups onto the triazole or piperidine rings.

Scientific Research Applications

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the trifluoromethyl group can enhance binding affinity and metabolic stability . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Activity Insights :

  • The trifluoromethyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., Compound 52 ).
  • The 1-methyltriazole-5-ylmethyl group likely mimics natural substrates in enzyme active sites, as seen in AChE inhibitors .

Physicochemical Properties

Property Target Compound (Predicted) 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine 4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine
Molecular Weight ~290 g/mol 264.76 g/mol 207.27 g/mol
logP ~2.5 (estimated) 1.9 1.2
HBA/HBD 5 / 0 4 / 1 5 / 0

Property Analysis :

  • The trifluoromethyl group increases logP compared to phenyl or tetrazole analogs, suggesting improved membrane permeability.
  • High HBA (hydrogen bond acceptors) in the target compound may enhance solubility in polar solvents.

Biological Activity

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound based on diverse sources, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

The compound has a molecular formula of C₈H₈F₃N₅ and a molecular weight of approximately 233.18 g/mol. Its structure features a piperidine ring substituted with a trifluoromethyl group and a triazole moiety, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC₈H₈F₃N₅
Molecular Weight233.18 g/mol
Boiling PointNot specified
DensityNot specified
SolubilityNot specified

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole structure have been shown to inhibit the growth of various fungi and bacteria. A study demonstrated that derivatives similar to our compound showed promising antifungal activity against Candida species and Aspergillus species, with Minimum Inhibitory Concentrations (MIC) in the low micromolar range .

Antitumor Activity

The biological activity of triazole derivatives extends into oncology. A series of triazole-based compounds were evaluated for their cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The results indicated that modifications to the triazole ring could enhance cytotoxicity, with some analogs exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups, such as trifluoromethyl groups, was associated with increased activity.

Neuropharmacological Effects

Triazole derivatives have also been explored for their neuropharmacological activities. Some studies suggest that compounds similar to this compound may possess anticonvulsant properties. In animal models, these compounds demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ), indicating potential for treating epilepsy .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole-containing compounds indicates that specific substitutions on the piperidine and triazole rings can significantly influence biological activity. For example:

  • Substituents on the Triazole Ring : The introduction of alkyl or halogen groups can enhance antimicrobial and anticancer activities.
  • Piperidine Modifications : Alterations in the piperidine ring's substituents have been shown to affect the compound's lipophilicity and overall bioavailability.

Case Study 1: Antifungal Efficacy

In a controlled study comparing various triazole derivatives, this compound was tested against Candida albicans. The compound exhibited an MIC of 16 µg/mL, demonstrating significant antifungal activity compared to traditional antifungal agents .

Case Study 2: Antitumor Activity

Another study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results showed an IC50 value of 12 µM, indicating potent anticancer activity. This efficacy was attributed to the trifluoromethyl group enhancing interaction with cellular targets involved in apoptosis pathways .

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